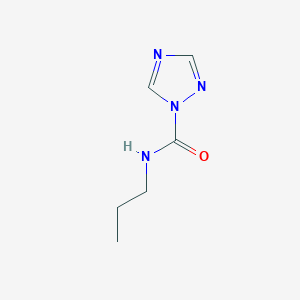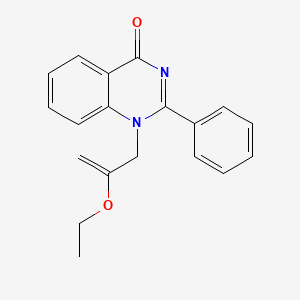
Pyrazinecarboxylic acid, p-nitrophenyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitrophenylpyrazine-2-carboxylate is a chemical compound that belongs to the class of nitroaromatic compounds It features a pyrazine ring substituted with a nitrophenyl group and a carboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitrophenylpyrazine-2-carboxylate typically involves the condensation of 4-nitrophenylhydrazine with pyrazine-2-carboxylic acid. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the pyrazine ring. The reaction conditions often include refluxing the reactants in an appropriate solvent like ethanol or acetonitrile for several hours .
Industrial Production Methods
Industrial production of 4-nitrophenylpyrazine-2-carboxylate may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques like crystallization and chromatography would be employed to achieve high-quality product.
Análisis De Reacciones Químicas
Types of Reactions
4-Nitrophenylpyrazine-2-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The carboxylate group can be oxidized to form corresponding carboxylic acids or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Reduction: 4-Aminophenylpyrazine-2-carboxylate.
Substitution: Various substituted phenylpyrazine-2-carboxylates depending on the nucleophile used.
Oxidation: Pyrazine-2-carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
4-Nitrophenylpyrazine-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting bacterial and fungal infections.
Materials Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It serves as a probe in enzymatic studies to understand the mechanisms of nitroreductases and other related enzymes.
Mecanismo De Acción
The mechanism of action of 4-nitrophenylpyrazine-2-carboxylate in biological systems involves its interaction with specific enzymes and molecular targets. For instance, in medicinal chemistry, the compound may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins. The nitro group plays a crucial role in these interactions, often undergoing reduction to form reactive intermediates that can covalently modify the enzyme .
Comparación Con Compuestos Similares
Similar Compounds
4-Nitrophenylhydrazine: A precursor in the synthesis of 4-nitrophenylpyrazine-2-carboxylate.
Pyrazine-2-carboxylic acid: Another precursor used in the synthesis.
4-Nitrophenylpiperazine: A related compound with similar structural features but different biological activities.
Uniqueness
4-Nitrophenylpyrazine-2-carboxylate is unique due to its combination of a nitrophenyl group and a pyrazine ring, which imparts distinct chemical reactivity and biological activity.
Propiedades
Número CAS |
20088-23-7 |
|---|---|
Fórmula molecular |
C11H7N3O4 |
Peso molecular |
245.19 g/mol |
Nombre IUPAC |
(4-nitrophenyl) pyrazine-2-carboxylate |
InChI |
InChI=1S/C11H7N3O4/c15-11(10-7-12-5-6-13-10)18-9-3-1-8(2-4-9)14(16)17/h1-7H |
Clave InChI |
BCDUISSCCYHFOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)C2=NC=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


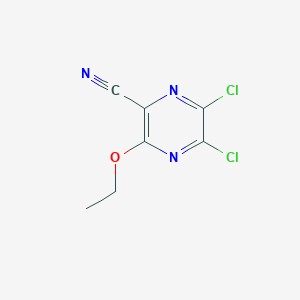
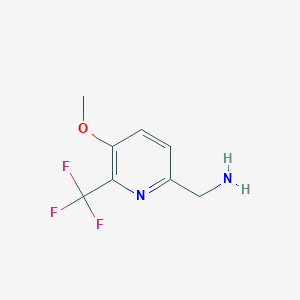
![4-{1-[(2-Hydroxyethyl)sulfanyl]-2H-isoindol-2-yl}butanoic acid](/img/structure/B13098575.png)
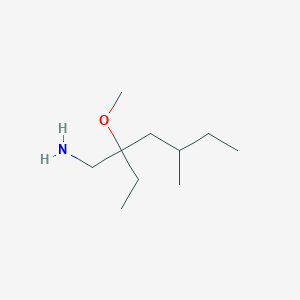
![tert-Butyl 4-(bromomethyl)-6-methoxy-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13098591.png)
![2-[3-(3-Bromophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098592.png)


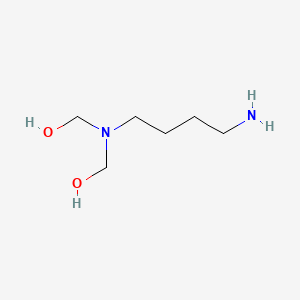
![N-(6-Methyl-1H-benzo[d][1,2,3]triazol-5-yl)acetamide](/img/structure/B13098607.png)
![4-[3-(2,5-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13098609.png)

